molecular formula C15H14BrN B1440630 2-Benzyl-4-bromoisoindoline CAS No. 923590-78-7

2-Benzyl-4-bromoisoindoline

Cat. No.: B1440630
CAS No.: 923590-78-7
M. Wt: 288.18 g/mol
InChI Key: PXCBVDGJELFHKH-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromoisoindoline (CAS: 923590-78-7) is a brominated isoindoline derivative characterized by a benzyl substituent at the 2-position and a bromine atom at the 4-position of the isoindoline core. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. Its structure combines aromaticity with halogen functionality, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) and serving as a precursor for more complex heterocyclic systems . The compound is commercially available at 95% purity, reflecting its stability under standard storage conditions .

Properties

IUPAC Name

2-benzyl-4-bromo-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCBVDGJELFHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681058
Record name 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923590-78-7
Record name 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Benzylisoindoline

A key approach involves the bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline using bromine in carbon tetrachloride (CCl4), which leads to oxidative debenzylation and formation of brominated isoindoline derivatives:

  • Treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with Br2 in CCl4 results in rapid oxidative debenzylation, producing benzaldehyde and 2-bromo-1,1,3,3-tetramethylisoindoline (a bromamine intermediate) in high yield (up to 94%).
  • The bromamine intermediate can undergo further bromination on the aromatic ring using FeSO4 and H2SO4, forming 5-bromoisoindoline derivatives, though yields vary (up to 22% for the brominated product, with the parent isoindoline recovered at up to 53%).
  • Bromination in the presence of anhydrous AlCl3 and Br2 allows for more controlled aromatic bromination at the 4- and 5-positions, leading to mono- and di-bromo-substituted isoindolines, including 2-Benzyl-4-bromoisoindoline analogs.
  • Strict control of reaction conditions such as temperature (0 °C), stoichiometry, and anhydrous conditions is critical to avoid mixtures and optimize selectivity.

Oxidative Debenzylation and Bromamine Formation

  • The oxidative debenzylation step is crucial as it converts the benzyl substituent into benzaldehyde while simultaneously introducing bromine at the nitrogen-adjacent position, forming bromamine intermediates.
  • These intermediates serve as versatile precursors for further functionalization or direct isolation as brominated isoindolines.

Alternative Routes and Functionalization

  • Other methods include the use of peroxide/tungstate systems to cause debromination or further modifications.
  • The brominated isoindoline can be further derivatized to form functionalized nitroxides or other bioactive compounds, demonstrating the synthetic utility of the bromine substituent.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxidative debenzylation Br2 in CCl4 Room temp ~15 min ~94 Rapid formation of bromamine intermediate
Aromatic bromination FeSO4 / H2SO4 60 °C 10 min 22 (bromo product) / 53 (parent isoindoline) Moderate yields, competing side reactions
Bromination with AlCl3 Br2 + anhydrous AlCl3 in CCl4 0 °C 1 hour Variable Requires strict control; yields mono- and di-bromo derivatives
Debromination (optional) Peroxide / tungstate Ambient Minutes Not specified Used for further functional group manipulation

Research Findings and Structural Characterization

  • Single crystal X-ray diffraction has confirmed the structure of bromamine intermediates, showing unassociated molecules with no significant intermolecular contacts.
  • NMR spectroscopy data (1H and 13C) support the identification and purity of brominated isoindoline products.
  • Brominated isoindolines exhibit different physical and chemical properties depending on the substitution pattern, influencing their reactivity and potential applications.
  • The bromination process is sensitive to reaction parameters, and mixtures of brominated products can complicate purification.

Summary Table of Key Synthetic Routes

Starting Material Brominating Agent & Catalyst Key Intermediate/Product Yield (%) Reference
2-Benzyl-1,1,3,3-tetramethylisoindoline Br2 in CCl4 2-Bromo-1,1,3,3-tetramethylisoindoline (bromamine) 94
Bromamine intermediate FeSO4 / H2SO4 5-Bromoisoindoline derivative 22
2-Benzyl-1,1,3,3-tetramethylisoindoline Br2 + AlCl3 in CCl4 2,5-Dibromo and 2,5,6-Tribromo isoindolines Variable

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-bromoisoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Bioactive Molecule Synthesis
2-Benzyl-4-bromoisoindoline serves as a crucial building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new drug candidates targeting various diseases, including cancer and neurological disorders. The compound's interaction with the dopamine receptor D2 makes it a candidate for research into treatments for conditions such as Parkinson's disease and schizophrenia.

Mechanism of Action
The primary mechanism involves the modulation of the dopamine receptor D2. This receptor plays a vital role in several biochemical pathways, particularly those mediated by G proteins. By influencing these pathways, this compound can affect cellular responses and potentially reverse parkinsonism induced by neurotoxic agents.

Organic Synthesis

Intermediate in Complex Molecule Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and redox reactions. These reactions can yield diverse derivatives that may possess distinct biological activities.

Reactions Involved
The compound undergoes several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles like amines or thiols.
  • Oxidation and Reduction : It can be transformed into different derivatives depending on the reagents used.

Material Science

Development of New Materials
In material science, this compound can be employed to develop materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as conductivity or reactivity, making it suitable for applications in electronic devices or sensors.

Anticancer Activity

A recent study investigated derivatives based on the indolin-2-one scaffold related to this compound. These compounds were assessed for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. The study found that certain derivatives exhibited promising anti-proliferative effects, suggesting that modifications to the isoindoline structure could lead to effective anticancer agents .

Enzyme Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the metabolic pathways of various substrates, highlighting the compound's role in pharmacokinetics and drug design.

Summary of Key Properties

PropertyDetails
Chemical Structure Contains both benzyl and bromine groups
Primary Applications Medicinal chemistry, organic synthesis, material science
Mechanism of Action Modulates dopamine receptor D2
Key Reactions Substitution, oxidation, reduction
Potential Derivatives Various bioactive molecules

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromoisoindoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Halogen Position Effects

  • QK-7586 (4-bromo) vs. QJ-7661 (5-bromo) : The bromine position alters electronic and steric environments. The 4-bromo derivative (QK-7586) exhibits enhanced reactivity in palladium-catalyzed couplings due to reduced steric hindrance compared to the 5-bromo isomer (QJ-7661) .
  • SH-7183 (6-bromo) : Bromination at the 6-position adjacent to the ketone group may direct electrophilic substitution reactions to specific sites, making it useful for synthesizing fused-ring systems .

Functional Group Modifications

  • QC-2342 (1,3-dione): The electron-withdrawing dione groups increase susceptibility to nucleophilic attack, enabling applications in Michael additions or as dienophiles in Diels-Alder reactions .
  • QM-6926 (spiro-piperidine) : The spirocyclic structure introduces conformational rigidity, making it valuable in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) or ion channels .

Physicochemical Properties

  • Polarity : QC-2342 (1,3-dione) is more polar than QK-7586 or QJ-7661 due to its carbonyl groups, impacting solubility in aprotic solvents like DMF or DMSO .
  • Thermal Stability : The spirocyclic compound (QM-6926) demonstrates higher thermal stability, as evidenced by its retention of 95% purity despite complex stereochemistry .

Research Findings and Implications

Recent studies highlight the following trends:

  • Synthetic Utility : QK-7586’s 4-bromo configuration is preferred for synthesizing isoindoline-based ligands in asymmetric catalysis .
  • Medicinal Chemistry: QM-6926’s spiro-piperidine motif has been explored in kinase inhibitor development, with preliminary data showing nanomolar affinity for JAK3 .
  • Limitations : QC-2342’s electron-deficient core limits its use in radical reactions but enhances its role in polar transformations .

Biological Activity

2-Benzyl-4-bromoisoindoline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of this compound

This compound belongs to the isoindoline family, characterized by a bromine atom at the 4-position of the isoindoline ring. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly as an inhibitor for viral proteases.

The primary mechanism of action for this compound involves its role as an inhibitor of the Hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication and processing, making it a prime target for antiviral therapies. The compound binds to the active site of the NS3 protease, blocking its activity and thereby inhibiting viral replication .

Key Features

  • Binding Affinity : The presence of the bromine atom enhances the binding affinity of this compound to the NS3 protease.
  • Selectivity : Its structural characteristics allow for selective inhibition of viral enzymes without significantly affecting host cellular processes.

Antiviral Properties

Research has demonstrated that this compound exhibits significant antiviral activity against HCV. In vitro studies have shown that it effectively inhibits NS3 protease activity, leading to reduced viral load in infected cells .

Case Studies

  • Inhibition of NS3 Protease : A study indicated that compounds similar to this compound were effective in reducing HCV replication in cell cultures. The IC50 values (the concentration required to inhibit 50% of enzyme activity) were reported to be in the low micromolar range, indicating potent activity .
  • Safety Profile : Preliminary toxicity studies suggest that this compound has a favorable safety profile, with minimal cytotoxic effects on human liver cells at therapeutic concentrations .

Research Findings

Table 1 summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueRemarks
Inhibition of NS3 ProteaseLow µM rangeEffective in cell cultures
Antiviral activity against HCVLow µM rangeSelective inhibition
Toxicity assessment>100 µMFavorable safety profile

Q & A

Q. What are the optimal synthetic conditions for 2-Benzyl-4-bromoisoindoline to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for efficient bromine substitution .
  • Solvent optimization : Use anhydrous THF or DMF to minimize side reactions.
  • Temperature control : Reactions often proceed at 80–100°C under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity .

Table 1 : Example Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄THF807298
Pd(OAc)₂/XPhosDMF1008599

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and bromine integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., CCDC deposition codes 1850211/1850212) .
  • Elemental Analysis : Ensures stoichiometric consistency.

Q. How should researchers design controlled experiments to assess the compound’s stability in solvents?

  • Methodological Answer :
  • Variables : Test solvents (polar vs. non-polar), temperatures (25°C vs. 40°C), and exposure to light/air.
  • Analytical Tools : HPLC at intervals (0h, 24h, 48h) to quantify degradation.
  • Control : Store samples in amber vials under nitrogen to isolate degradation factors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:
  • Multi-Technique Validation : Cross-check NMR with IR (functional groups) and XRD (crystal structure).
  • Computational Modeling : DFT calculations to predict NMR shifts or optimize geometries .
  • Reproducibility Tests : Repeat synthesis under varying conditions to isolate artifacts .

Q. What advanced methodologies are recommended for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • In-Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediates during reactions.
  • Kinetic Studies : Vary reactant concentrations and apply Eyring plots to determine activation parameters.
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated benzyl groups) to elucidate pathways .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across cell lines.
  • Meta-Analysis : Compare data across publications, adjusting for variables like solvent (DMSO vs. saline) or incubation time.
  • Collaborative Validation : Share samples with independent labs to confirm reproducibility .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
  • Cluster Analysis : Group derivatives by functional motifs to identify activity trends.
  • Machine Learning : Train models on existing SAR datasets to predict novel analogs .

Q. How can researchers ensure ethical and accurate data reporting in publications?

  • Methodological Answer :
  • Transparency : Disclose all synthesis conditions, including failed attempts.
  • Data Repositories : Deposit raw NMR/XRD files in public databases (e.g., CCDC, Zenodo).
  • Peer Review : Pre-submission feedback from crystallography or spectroscopy experts reduces errors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.